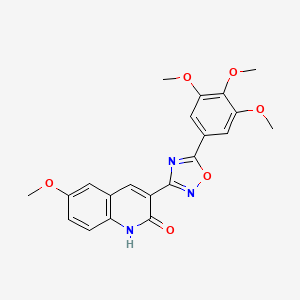
6-methoxy-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. The compound is a quinoline derivative that contains an oxadiazole ring and a methoxy group. It has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 6-methoxy-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is not fully understood. However, studies have shown that the compound may exert its biological effects by inhibiting various enzymes and pathways involved in disease progression. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-methoxy-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol in lab experiments include its high solubility in organic solvents, its stability, and its potential for various applications. However, the compound's synthetic route is complex and requires specialized equipment and expertise. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research on 6-methoxy-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol. One potential direction is to investigate its potential use as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders. Another direction is to explore its potential use in material science, such as in the development of organic electronics and sensors. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 6-methoxy-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol involves the reaction of 6-methoxy-2-aminobenzaldehyde with 5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Applications De Recherche Scientifique
The unique chemical properties of 6-methoxy-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol make it a promising candidate for various scientific research applications. In the field of medicine, it has been studied for its potential anticancer, antiviral, and antibacterial properties. The compound has also been investigated for its potential use as an anti-inflammatory and antioxidant agent.
Propriétés
IUPAC Name |
6-methoxy-3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6/c1-26-13-5-6-15-11(7-13)8-14(20(25)22-15)19-23-21(30-24-19)12-9-16(27-2)18(29-4)17(10-12)28-3/h5-10H,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVLINPLDXBUDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

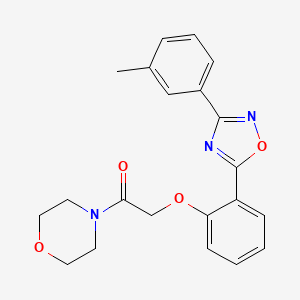
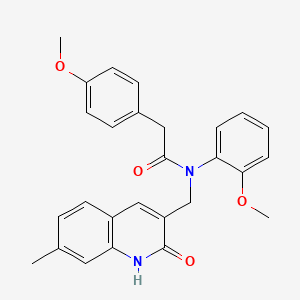

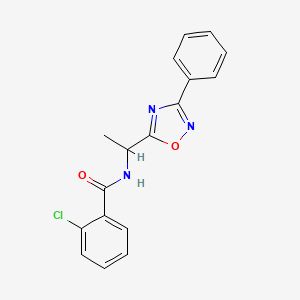


![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7696642.png)
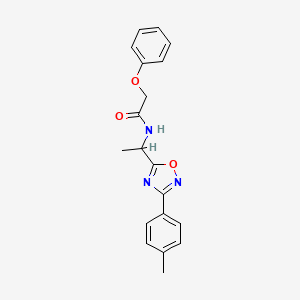
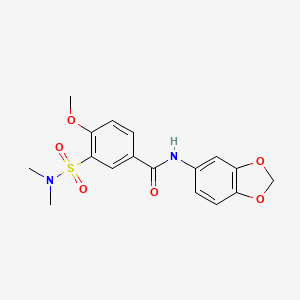
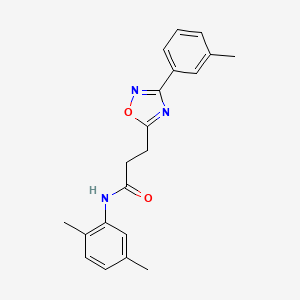
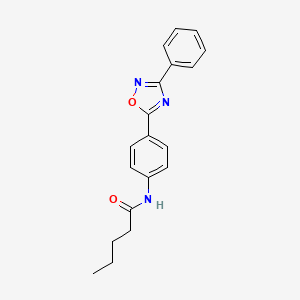


![(Z)-N'-(4-methoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7696703.png)